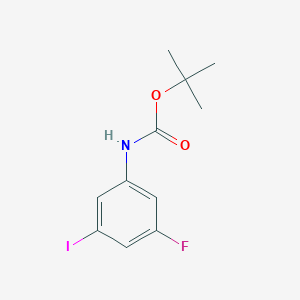
tert-Butyl (3-fluoro-5-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-fluoro-5-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13FINO2 and a molecular weight of 337.13 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with fluorine and iodine atoms. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-fluoro-5-iodophenyl)carbamate typically involves the reaction of 3-fluoro-5-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-fluoro-5-iodophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to substitute the iodine atom.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Phenylcarbamates: Formed through substitution reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: tert-Butyl (3-fluoro-5-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (3-fluoro-5-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
tert-Butyl (3-fluoro-2-nitrophenyl)carbamate: Similar in structure but with a nitro group instead of an iodine atom.
tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate: Contains a chlorine atom in addition to the fluorine and iodine atoms.
Uniqueness: tert-Butyl (3-fluoro-5-iodophenyl)carbamate is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1086386-79-9 |
|---|---|
Molecular Formula |
C11H13FINO2 |
Molecular Weight |
337.13 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoro-5-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
InChI Key |
BEDDKXJLMJLOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















